molecular formula C16H24BrN3O2 B2425112 tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1261231-17-7

tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B2425112
CAS RN: 1261231-17-7
M. Wt: 370.291
InChI Key: QLVICWNKMIQFOK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H24BrN3O2 . It has a molecular weight of 370.29 . This compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 370.29 and a molecular formula of C16H24BrN3O2 . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Application in Anticancer Drugs Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, plays a crucial role as an intermediate in the synthesis of small molecule anticancer drugs. It is synthesized through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, and shows promise for overcoming drug resistance in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).

Role in Biological Compounds

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another similar compound, is essential for generating biologically active compounds like crizotinib. This compound is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).

X-Ray Crystallography Insights

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, reveal insights into molecular structure and crystal packing. These compounds exhibit strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure, which is critical for understanding their chemical behavior (Didierjean et al., 2004).

Intermediate in Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a drug used for certain types of cancer. This compound is synthesized from piperidin-4-ylmethanol through a series of chemical reactions (Wang, Wang, Tang, & Xu, 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-[(6-bromopyridin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-10-8-12(9-11-20)19(4)14-7-5-6-13(17)18-14/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVICWNKMIQFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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